ゲニピン 1-ゲンチオビオシド

概要

説明

Genipin 1-gentiobioside is a bioactive compound isolated from the fruit of Gardenia jasminoides Ellis. It is known for its hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic properties . This compound is a type of iridoid glycoside, which is a class of secondary metabolites commonly found in plants.

科学的研究の応用

Genipin 1-gentiobioside has a wide range of applications in scientific research:

作用機序

Target of Action

Genipin 1-gentiobioside primarily targets Uncoupling Protein 2 (UCP2) , a member of the family of uncoupling proteins, which are anion transporters positioned in the mitochondrial inner membrane . It also interacts with AMP-activated protein kinase (AMPK) and Silencing Information Regulator-related Enzyme 1 (SIRT1) .

Mode of Action

Genipin 1-gentiobioside inhibits UCP2, leading to the attenuation of the generation of reactive oxygen species (ROS) . It also activates the AMPK/SIRT1/Nuclear Factor-κB (NF-κB) pathway .

Biochemical Pathways

The compound’s action on the AMPK/SIRT1/NF-κB pathway leads to the inhibition of inflammation-related proteins . It also attenuates the generation of ROS, leading to ROS/c-Jun N-terminal kinase-dependent apoptosis of cancer cells .

Pharmacokinetics

Genipin 1-gentiobioside has a moderate terminal elimination half-life (t 1/2 =1.65±0.87 h and 2.43±2.30 h for normal rats (11.4 mg/kg) and cholestatic liver injury (CLI) rats (11.4 mg/kg), respectively) .

Result of Action

The compound’s action results in increased cell survival and attenuated kidney damage . Despite the presence of inflammatory and oxidative stress, when Genipin 1-gentiobioside retains the expression of AMPK/SIRT1, it can be observed that the downstream NLRP3 inflammatory-related proteins are inhibited .

生化学分析

Biochemical Properties

Genipin 1-gentiobioside interacts with various enzymes and proteins. It has been found to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1 (AMPK/SIRT1) pathway . This interaction plays a crucial role in its biochemical reactions, particularly in its anti-inflammatory and antioxidative stress effects .

Cellular Effects

Genipin 1-gentiobioside has significant effects on various types of cells and cellular processes. In diabetic nephropathy (DN) models, treatment with GG increased cell survival and attenuated kidney damage . It also influenced cell function by retaining the expression of AMPK/SIRT1, which led to the inhibition of downstream NLRP3 inflammatory-related proteins .

Molecular Mechanism

The molecular mechanism of Genipin 1-gentiobioside involves its interaction with the AMPK/SIRT1/NF-κB pathway . It exerts its effects at the molecular level by activating this pathway, which in turn inhibits the expression of NLRP3 inflammatory-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Genipin 1-gentiobioside change over time. It has been observed that GG treatment can increase cell survival and attenuate kidney damage . Despite the presence of inflammatory and oxidative stress, when GG retains the expression of AMPK/SIRT1, it could be observed that the downstream NLRP3 inflammatory-related proteins were inhibited .

Metabolic Pathways

Genipin 1-gentiobioside is involved in several metabolic pathways. It has been found to activate the AMPK/SIRT1 pathway, which plays a crucial role in cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Genipin 1-gentiobioside can be synthesized through the hydrolysis of geniposide, another iridoid glycoside found in Gardenia jasminoides. The process involves the use of β-glucosidase enzyme to hydrolyze geniposide into genipin, which is then further glycosylated to form genipin 1-gentiobioside .

Industrial Production Methods: The industrial production of genipin 1-gentiobioside typically involves the extraction of geniposide from the fruit of Gardenia jasminoides, followed by enzymatic hydrolysis and glycosylation. The process includes steps such as solvent extraction, vacuum concentration, and recrystallization to purify the final product .

化学反応の分析

Types of Reactions: Genipin 1-gentiobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with primary amine groups to form cross-linked structures, which is useful in polymer chemistry and biological applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Reactions with primary amines under mild conditions are common.

Major Products: The major products formed from these reactions include cross-linked polymers and modified biopolymers, which have applications in drug delivery and tissue engineering .

類似化合物との比較

Geniposide: Another iridoid glycoside from Gardenia jasminoides with similar anti-inflammatory and hepatoprotective properties.

Uniqueness: Genipin 1-gentiobioside is unique due to its dual glycoside structure, which enhances its solubility and bioavailability compared to genipin and geniposide. This makes it particularly effective in applications requiring high solubility and stability .

生物活性

Genipin 1-gentiobioside (GG) is an iridoid glycoside predominantly found in Gardenia jasminoides Ellis, a plant recognized for its medicinal properties. This compound has garnered attention for its diverse biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and antithrombotic effects. This article explores the biological activity of GG, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 550.507 g/mol

- CAS Number : 29307-60-6

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 835.3 ± 65.0 °C at 760 mmHg

- Flash Point : 281.0 ± 27.8 °C

Hepatoprotective Effects

Research indicates that GG exhibits significant hepatoprotective properties. A study demonstrated that GG administration improved liver function markers in cholestatic liver injury models, suggesting its potential in treating liver diseases .

Anti-inflammatory Effects

Genipin 1-gentiobioside has been shown to possess strong anti-inflammatory effects. In vitro studies revealed that GG significantly inhibited the production of pro-inflammatory cytokines in various cell lines, indicating its potential for treating inflammatory conditions .

Antioxidant Activity

GG's antioxidant activity has been validated through multiple studies. It was found to reduce oxidative stress markers such as malondialdehyde (MDA) while increasing levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in diabetic nephropathy models .

The mechanisms underlying the biological activities of GG include:

- Activation of AMPK/SIRT1/NF-κB Pathway : GG enhances renal protection against diabetic nephropathy by activating this pathway, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

- Inhibition of Monoamine Oxidase (MAO) : GG has been identified as a selective inhibitor of MAO-B, which is relevant for neuroprotective applications .

Diabetic Nephropathy Model

A significant study investigated the effects of GG on diabetic nephropathy (DN) using high-fat diet/streptozotocin-induced DN mice. The treatment with GG resulted in:

- Increased cell survival rates.

- Reduced kidney damage assessed through histological staining techniques (H&E and PAS).

- Modulation of oxidative stress parameters, showing a decrease in MDA levels and an increase in SOD and GSH-Px levels post-treatment .

Table 1: Effects of Genipin 1-Gentiobioside on Oxidative Stress Parameters

| Parameter | Control Group | DN Group | GG Treatment Group (10 μM) |

|---|---|---|---|

| MDA (μmol/L) | 1.2 ± 0.3 | 5.8 ± 0.5 | 2.4 ± 0.4 |

| SOD (U/mg) | 150 ± 20 | 80 ± 10 | 120 ± 15 |

| GSH-Px (U/mg) | 90 ± 15 | 40 ± 5 | 70 ± 10 |

Table 2: Pharmacokinetics of Genipin 1-Gentiobioside

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 548.9 |

| Tmax (h) | 12.29 |

| Half-life (h) | ~1.65 |

特性

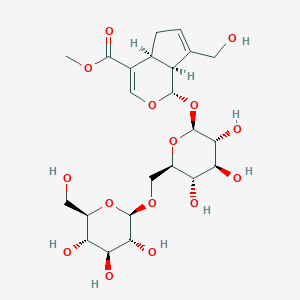

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the potential therapeutic benefits of Genipin 1-gentiobioside?

A: Research suggests that Genipin 1-gentiobioside exhibits potential in managing blood glucose levels by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). [] This enzyme plays a role in blood sugar regulation, and its inhibition could be beneficial for individuals with type 2 diabetes. Further research is needed to confirm these findings in humans.

Q2: Could you elaborate on the pharmacological mechanism of Genipin 1-gentiobioside in the context of depression?

A: While research specifically on Genipin 1-gentiobioside's antidepressant mechanism is limited, studies indicate it plays a role in the overall antidepressant effect of Zhi-zi-chi decoction (ZZCD), a traditional Chinese medicine. [] The decoction, containing Genipin 1-gentiobioside, demonstrated improved antidepressant effects due to the compound's increased exposure and reduced elimination in a depression state. This suggests a potential link between the compound's pharmacokinetics and its contribution to the decoction's therapeutic effects.

Q3: How does the structure of Genipin 1-gentiobioside relate to its potential therapeutic activities?

A: While the exact structure-activity relationship of Genipin 1-gentiobioside is still under investigation, some insights can be derived from existing research. For example, it's an iridoid glycoside, and studies have shown a correlation between higher levels of iridoid glycosides and the red coloration of Gardenia Fructus, suggesting a potential relationship between its structure and its physical and pharmacological properties. []

Q4: Are there specific analytical techniques used to identify and quantify Genipin 1-gentiobioside?

A: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detection (DAD) and mass spectrometry (MS) are commonly employed for qualitative and quantitative analysis of Genipin 1-gentiobioside in plant materials and potentially biological samples. [, ] These techniques allow for separation, identification, and quantification of the compound based on its unique chemical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。